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Compound of Interest

Compound Name:
4'-Bromo-3'-fluoro-2'-

methoxyacetophenone

Cat. No.: B13435594

Get Quote

Analytical & Performance Guide: 4'-Bromo-3'-fluoro-2'-methoxyacetophenone

Part 1: Executive Summary & Chemical Profile
Compound Overview 4'-Bromo-3'-fluoro-2'-methoxyacetophenone (CAS: 1784121-96-5) is

a highly specialized halogenated building block used primarily in the synthesis of advanced

pharmaceutical intermediates, particularly for kinase inhibitors and agrochemicals where the

specific substitution pattern (2,3,4-trisubstituted) dictates biological efficacy.

Unlike simpler acetophenones, the presence of three distinct functional groups—an electron-

donating methoxy group, an electron-withdrawing fluorine, and a reactive bromine handle—

creates a unique electronic profile. This guide provides a comparative analysis of analytical

methodologies to ensure purity and identity, distinguishing this compound from its challenging

regioisomers.

Chemical Identity

IUPAC Name: 1-(4-Bromo-3-fluoro-2-methoxyphenyl)ethanone
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CAS Number: 1784121-96-5[1]

Molecular Formula: C

H

BrFO

Molecular Weight: 247.06 g/mol

Appearance: Off-white to pale yellow solid (Standard Grade)

Part 2: Comparative Analytical Guide
To ensure the integrity of drug development workflows, researchers must choose the optimal

analytical method based on the specific phase of development. The following section compares

the three primary methodologies: HPLC-UV, GC-MS, and NMR.

Method A: HPLC-UV (High-Performance Liquid
Chromatography)
The Industry Standard for Purity & Quantitation

Mechanism: Utilizes a hydrophobic stationary phase (C18) to separate the target compound

from polar impurities and regioisomers based on polarity and van der Waals interactions.

Pros: High precision, applicable to non-volatile impurities, robust for GMP release.

Cons: Requires reference standards for absolute quantitation; longer run times than GC.

Performance Verdict:Best for Routine QC. The bromine and methoxy groups provide

sufficient UV absorption at 254 nm.

Method B: GC-MS (Gas Chromatography - Mass
Spectrometry)
The Alternative for Volatiles & Identification
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Mechanism: Separates based on boiling point and interacts with an electron ionization (EI)

source to produce a fragmentation pattern.

Pros: Excellent for detecting residual solvents; provides mass spectral fingerprint (isotopic

pattern of

Br/

Br is diagnostic).

Cons: Thermal instability risk (though this compound is relatively stable); less effective for

high-molecular-weight byproducts.

Performance Verdict:Best for Identification. The 1:1 ratio of M+ and M+2 peaks confirms the

presence of Bromine immediately.

Method C: H-NMR (Nuclear Magnetic Resonance)
The Standard for Structural Verification

Mechanism: Detects the magnetic environment of hydrogen nuclei.

Pros: The only method that definitively proves the 2,3,4-substitution pattern via coupling

constants (

-values).

Cons: Low sensitivity (requires mg quantities); not suitable for trace impurity analysis

(<0.1%).

Performance Verdict:Mandatory for Lot Qualification. Distinguishes the target from the 4-

bromo-2-fluoro- isomer.

Summary Comparison Table
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Feature
HPLC-UV
(Recommended)

GC-MS H-NMR

Primary Use Purity (%) & Assay
ID & Volatile

Impurities

Structural

Confirmation

Specificity High (with gradient) High (Mass Spec ID)
Absolute

(Regiochemistry)

Sensitivity High (<0.05%) Very High (<0.01%) Low (~1%)

Throughput Medium (15-20 min) Fast (10-15 min) Slow (Prep required)

Cost Moderate Moderate High (Instrument time)

Part 3: Detailed Experimental Protocols
Protocol 1: Validated HPLC Method for Purity
Assessment
Objective: Quantify 4'-Bromo-3'-fluoro-2'-methoxyacetophenone purity >98%.

Equipment: Agilent 1200 Series or Waters Alliance (or equivalent). Column: Agilent ZORBAX

Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

Reagents:

Mobile Phase A: 0.1% Phosphoric Acid in Water (Milli-Q).

Mobile Phase B: Acetonitrile (HPLC Grade).

Diluent: 50:50 Water:Acetonitrile.

Instrument Parameters:

Flow Rate: 1.0 mL/min[2]

Injection Volume: 5.0 µL

Detection: UV @ 254 nm (primary), 210 nm (secondary)
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Column Temp: 30°C

Gradient Program:

Time (min) % Mobile Phase B Event

0.0 30 Equilibration

2.0 30 Isocratic Hold

12.0 90 Linear Ramp

15.0 90 Wash

15.1 30 Re-equilibration

| 20.0 | 30 | Stop |

Data Analysis: The target compound typically elutes between 8.5 – 10.0 minutes. Integration

should exclude the solvent front (0–2 min). Purity is calculated via Area Normalization.

Protocol 2: NMR Structural Verification Criteria
To confirm the 2-methoxy-3-fluoro-4-bromo arrangement, analyze the aromatic region (7.0 –

8.0 ppm) for specific splitting patterns:

H-5' & H-6' Protons: Look for an AB system or two doublets.

H-6' (Ortho to Acetyl): Deshielded (~7.5-7.7 ppm), shows coupling to H-5'.

H-5' (Ortho to Br, Meta to F): Shielded relative to H-6', shows coupling to H-6' (

Hz) and potentially Fluorine (

Hz).

Methoxy Group: Sharp singlet at ~3.9-4.0 ppm (deshielded by ortho-F and aromatic ring).

Acetyl Group: Sharp singlet at ~2.5-2.6 ppm.
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Part 4: Product Performance & Isomer Analysis
Performance vs. Alternatives In synthetic applications (e.g., Suzuki-Miyaura coupling), the

Bromo derivative (this product) offers a superior balance of reactivity and stability compared to

alternatives:

Vs. Chloro-Analog: The C-Br bond is weaker than C-Cl, allowing oxidative addition by

Palladium catalysts under milder conditions (60-80°C vs >100°C), preserving the sensitive

fluorine moiety.

Vs. Iodo-Analog: While more reactive, the Iodo-analog is often less stable to light and

significantly more expensive.

Critical Quality Attribute: Regioisomer Control The synthesis of this compound often involves

electrophilic aromatic substitution, which can yield isomers.

Target: 4'-Bromo-3'-fluoro-2'-methoxyacetophenone.[1][3]

Common Impurity: 4'-Bromo-2'-fluoro-5'-methoxyacetophenone.

Differentiation: The HPLC method described above separates these isomers due to the

difference in polarity caused by the relative positions of the Fluorine (H-bond acceptor) and

Methoxy groups.

Part 5: Visualization of Analytical Workflow
The following diagram illustrates the decision matrix for analyzing batches of 4'-Bromo-3'-
fluoro-2'-methoxyacetophenone.
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Figure 1: Integrated Analytical Workflow for Quality Control of Halogenated Acetophenones.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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